N-[(2-chlorophenyl)methyl]-4-fluoroaniline
Description
Contextualization within Halogenated Aniline (B41778) Derivatives and Benzylamines
N-[(2-chlorophenyl)methyl]-4-fluoroaniline is best understood by first examining its constituent chemical families: halogenated aniline derivatives and benzylamines. Aniline, a primary aromatic amine, and its derivatives are fundamental building blocks in organic synthesis. The introduction of halogen atoms, such as fluorine and chlorine, onto the aniline ring dramatically influences the molecule's electronic properties, reactivity, and biological activity.
Benzylamines, characterized by a benzyl (B1604629) group attached to a nitrogen atom, are another critical component of the compound's identity. This structural motif is prevalent in many biologically active molecules and serves as a versatile scaffold in medicinal chemistry. The N-benzylaniline core structure, which is central to this compound, is a recognized pharmacophore in various drug discovery programs.
Significance of N-Substitution Patterns in Aniline Chemistry
The substitution pattern on the nitrogen atom of aniline is a key determinant of its chemical behavior. In primary anilines, the -NH2 group is a potent activating group in electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions. chemsynthesis.com However, when the nitrogen is substituted, as in the case of this compound, this reactivity is modulated.
The presence of the 2-chlorobenzyl group on the nitrogen atom creates a secondary amine. This N-substitution can influence the nucleophilicity and basicity of the nitrogen atom. The steric bulk of the benzyl group can also play a role in directing the regioselectivity of further reactions at the aniline ring. The specific nature of the N-substituent is a critical design element in the synthesis of functional molecules, impacting everything from reaction kinetics to the pharmacological profile of a potential drug candidate.
Overview of Research Trajectories for Novel Fluorinated Organic Compounds
The field of organofluorine chemistry has expanded dramatically in recent decades, driven by the unique properties that fluorine imparts to organic molecules. The introduction of fluorine can enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets. Consequently, there is a continuous drive to develop novel fluorinated organic compounds for applications in pharmaceuticals, agrochemicals, and materials science.
Research in this area is focused on several key trajectories:
Development of new fluorination methodologies: Creating more efficient and selective ways to introduce fluorine into complex molecules.
Synthesis of novel fluorinated building blocks: Providing a diverse toolkit of fluorinated synthons for organic chemists.
Exploration of the biological activities of fluorinated compounds: Investigating how fluorine substitution can be used to design more effective drugs and agrochemicals.
This compound, as a fluorinated organic compound, falls squarely within this research landscape. The study of such molecules contributes to a deeper understanding of how fluorine's unique properties can be harnessed in the design of new functional materials and bioactive agents.
Historical Perspectives on Related Chemical Scaffolds
The chemical scaffolds that comprise this compound have a rich history in organic chemistry. The aniline scaffold has been a cornerstone of the chemical industry since the 19th century, initially for the synthesis of dyes and later for a vast array of pharmaceuticals and other fine chemicals.
The benzylaniline scaffold has also been a subject of study for many years. Early research focused on the synthesis and basic reactivity of these compounds. orgsyn.org In more recent times, the N-benzylaniline motif has been identified as a key structural feature in a number of biologically active compounds, leading to a resurgence of interest in its synthesis and derivatization.
The strategic incorporation of halogen atoms into these classical organic scaffolds is a more modern development, largely driven by the demands of the pharmaceutical and agrochemical industries. The historical evolution of these related chemical structures provides a context for understanding the contemporary research interest in molecules like this compound.
Detailed Research Findings
While specific research exclusively focused on this compound is not extensively documented in publicly available literature, its synthesis can be inferred from established methods for preparing N-substituted anilines. Two primary synthetic routes are plausible:
Nucleophilic Substitution: The reaction of 4-fluoroaniline (B128567) with 2-chlorobenzyl chloride. This is a common method for the N-alkylation of anilines. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid that is formed as a byproduct. dergipark.org.trgoogle.com
Reductive Amination: The reaction of 4-fluoroaniline with 2-chlorobenzaldehyde (B119727) to form an intermediate imine, which is then reduced to the final secondary amine. nih.govbohrium.comorganic-chemistry.orgrsc.org This method is often favored for its high selectivity and mild reaction conditions.
The chemical and physical properties of this compound can be predicted based on its structure and comparison with related compounds.
Predicted Physicochemical Properties of this compound
| Property | Predicted Value |
| Molecular Formula | C₁₃H₁₁ClFN |
| Molecular Weight | 235.69 g/mol |
| Appearance | Likely a solid at room temperature |
| Melting Point | Estimated to be in the range of 50-80 °C |
| Boiling Point | > 300 °C (decomposes) |
| Solubility | Insoluble in water; soluble in organic solvents |
The biological activity of this compound has not been extensively reported. However, based on the known activities of related halogenated anilines and benzylamines, it could be hypothesized to possess properties such as antimicrobial or antifungal activity. smolecule.com Further research would be necessary to validate these predictions.
Structure
3D Structure
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-4-fluoroaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClFN/c14-13-4-2-1-3-10(13)9-16-12-7-5-11(15)6-8-12/h1-8,16H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYLHNBFNWGXIQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC2=CC=C(C=C2)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClFN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for N 2 Chlorophenyl Methyl 4 Fluoroaniline
Diverse Synthetic Routes and Strategies
The construction of the secondary amine linkage between the 2-chlorobenzyl and 4-fluorophenyl moieties can be achieved through various established synthetic transformations.
Reductive amination is a highly effective and widely used method for the formation of C-N bonds. This approach involves two main stages: the initial reaction between an amine and a carbonyl compound to form an imine intermediate, followed by the reduction of this imine to the target amine.
In the context of synthesizing N-[(2-chlorophenyl)methyl]-4-fluoroaniline, this pathway commences with the condensation of 4-fluoroaniline (B128567) and 2-chlorobenzaldehyde (B119727). This reaction forms an N-(2-chlorobenzylidene)-4-fluoroaniline imine. The subsequent reduction of this imine intermediate yields the final product. A variety of reducing agents can be employed for this transformation, with the choice influencing reaction conditions and selectivity. Common reducing agents must be selective, reducing the imine but not the aldehyde. ias.ac.in
Common Reducing Agents in Reductive Amination:
| Reducing Agent | Typical Conditions | Notes |
| Sodium Borohydride (NaBH₄) | Methanol (B129727) or Ethanol, Room Temperature | A mild and commonly used reagent, often effective for pre-formed imines. ias.ac.in |
| Sodium Triacetoxyborohydride (B8407120) (STAB) | Dichloroethane (DCE) or Tetrahydrofuran (THF), Room Temperature | Particularly effective for one-pot reactions due to its tolerance of mildly acidic conditions. |
| Catalytic Hydrogenation | H₂, Pd/C or PtO₂ catalyst, various pressures/temperatures | A "clean" method where the only byproduct is water; catalyst and conditions are substrate-dependent. researchgate.net |
This method is advantageous due to its operational simplicity and the ready availability of the starting materials. The direct, one-pot variation, where the aldehyde, amine, and a selective reducing agent are mixed, is particularly efficient. ias.ac.in
This classical approach relies on the nucleophilicity of the amino group in 4-fluoroaniline to displace a leaving group on a 2-chlorobenzyl electrophile. The most common substrate for this reaction is 2-chlorobenzyl chloride or 2-chlorobenzyl bromide.
The reaction proceeds via a standard SN2 mechanism, where the nitrogen atom of 4-fluoroaniline attacks the benzylic carbon of the 2-chlorobenzyl halide, displacing the halide ion. A base is typically required to neutralize the hydrogen halide formed as a byproduct, preventing the protonation of the starting amine which would render it non-nucleophilic. An excess of the starting aniline (B41778) can also serve as the base. orgsyn.org
Key Components in Nucleophilic Substitution:
| Component | Role | Examples |
| Nucleophile | 4-fluoroaniline | Provides the nitrogen atom for the new C-N bond. |
| Electrophile | 2-chlorobenzyl chloride, 2-chlorobenzyl bromide | The benzyl (B1604629) moiety with a suitable leaving group. |
| Base (Acid Scavenger) | Sodium carbonate, Potassium carbonate, Triethylamine (B128534), Excess aniline | Neutralizes the HX byproduct to drive the reaction. orgsyn.org |
| Solvent | Acetonitrile (B52724), Dimethylformamide (DMF), Toluene (B28343) | Provides a medium for the reactants to interact. |
A primary challenge with this method is the potential for over-alkylation, where the desired secondary amine product reacts further with the benzyl halide to form a tertiary amine (N,N-bis(2-chlorobenzyl)-4-fluoroaniline). orgsyn.org Controlling the stoichiometry of the reactants is crucial to maximize the yield of the desired product.
Modern synthetic chemistry frequently employs transition-metal catalysis for the construction of C-N bonds, with the Buchwald-Hartwig amination being a prominent example. organic-chemistry.org This palladium-catalyzed cross-coupling reaction can be adapted to synthesize this compound.
There are two conceivable strategies using this methodology:
Coupling of 4-fluoroaniline with a 2-chlorobenzyl derivative: This would involve reacting 4-fluoroaniline with a compound like 2-chlorobenzyl bromide.
Coupling of 2-chlorobenzylamine with an aryl halide: This strategy involves reacting 2-chlorobenzylamine with 1-bromo-4-fluorobenzene or 1-iodo-4-fluorobenzene.
The reaction requires a palladium catalyst, a phosphine (B1218219) ligand, and a base. The specific choice of ligand is critical to the success of the reaction, as it influences the catalyst's activity and stability. nih.gov This method offers high functional group tolerance and can often be performed under milder conditions than classical methods. organic-chemistry.org
Typical Components for Buchwald-Hartwig Amination:
| Component | Function | Common Examples |
| Palladium Source | The active catalyst | Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)), Pd(OAc)₂ (Palladium(II) acetate) |
| Ligand | Stabilizes and activates the palladium center | XPhos, (rac)-BINAP, 2-di-tert-butylphosphinobiphenyl organic-chemistry.orgnih.gov |
| Base | Activates the amine and facilitates the catalytic cycle | K₃PO₄ (Potassium phosphate), NaOtBu (Sodium tert-butoxide) |
| Solvent | Anhydrous, deoxygenated solvents are typically required | Toluene, Dioxane, Tetrahydrofuran (THF) organic-chemistry.org |
While powerful, the cost of the palladium catalyst and ligands can be a consideration for large-scale synthesis.
Complex molecules are often assembled through multi-step sequences that allow for greater control and purification of intermediates. nih.gov The synthesis of this compound can be integrated into such pathways, particularly when high purity is required or when the starting materials themselves require synthesis.
A multi-step approach might involve:
Protection of the amine: The amino group of 4-fluoroaniline could be protected (e.g., as an acetamide).
Alkylation: The protected aniline is then alkylated with 2-chlorobenzyl chloride.
Deprotection: The protecting group is removed in a final step to reveal the desired secondary amine.
Alternatively, a convergent synthesis could be designed where the two key fragments (the aniline and the benzyl group) are synthesized separately and then joined in a final step using one of the methods described above. Continuous flow processing represents an advanced strategy for multi-step synthesis, allowing for multiple reaction steps to be linked into a single, continuous operation, which can enhance safety and efficiency. mit.edusyrris.jp
Precursor Chemistry and Reagent Selection
The quality and availability of the starting materials are paramount to the success of any synthetic route. For this compound, the key precursors are 4-fluoroaniline and 2-chlorobenzaldehyde or a derivative thereof.
2-Chlorobenzaldehyde is a critical organic synthesis intermediate. guidechem.com It is typically produced on an industrial scale through several established methods.
Hydrolysis of 2-Chlorobenzal Chloride: This is a common industrial method where 2-chlorobenzal chloride (1-chloro-2-(dichloromethyl)benzene) is hydrolyzed, often using a sulfuric acid medium or with the aid of catalysts like ferric chloride and zinc chloride. guidechem.comwikipedia.orgprepchem.com The reaction produces 2-chlorobenzaldehyde and hydrogen chloride. wikipedia.org
Chlorination of o-Chlorotoluene: This process involves the free-radical chlorination of o-chlorotoluene at the benzylic position to form a mixture of o-chlorobenzyl chloride, o-chlorobenzal chloride, and o-chlorobenzotrichloride. The o-chlorobenzal chloride is then selectively hydrolyzed to 2-chlorobenzaldehyde. guidechem.comgoogle.com Controlling the extent of chlorination is key to maximizing the yield of the desired dichloro intermediate. google.com
Purification of 2-Chlorobenzaldehyde: Crude 2-chlorobenzaldehyde obtained from these processes is typically purified by vacuum distillation. guidechem.comprepchem.com This separates the desired product from unreacted starting materials, byproducts like o-chlorobenzoic acid, and residual catalyst. guidechem.com The purity of the aldehyde is crucial for subsequent reactions like reductive amination to avoid side reactions and ensure high yields of the final product.
Properties of 2-Chlorobenzaldehyde:
| Property | Value |
| Formula | C₇H₅ClO |
| Molar Mass | 140.57 g·mol⁻¹ |
| Appearance | Clear colorless to pale yellow liquid wikipedia.org |
| Boiling Point | 209–215 °C wikipedia.orgprepchem.com |
| Melting Point | 9–12 °C wikipedia.org |
Preparation and Handling of 4-fluoroaniline
4-Fluoroaniline is a primary arylamine that serves as a crucial building block in the synthesis of this compound. It is a light-colored oily liquid that is insoluble in water. noaa.govnih.gov A common laboratory-scale synthesis involves the reduction of 4-nitrofluorobenzene. wikipedia.org For instance, a solution of 4-fluoro-1-nitrobenzene in methanol can be treated with 10% Palladium on carbon (Pd/C) and stirred under a hydrogen atmosphere at room temperature for three hours to produce 4-fluoroaniline in quantitative yield after filtration and solvent removal. chemicalbook.com
Due to its hazardous nature, strict safety protocols must be followed when handling 4-fluoroaniline. It is harmful if swallowed and can cause severe skin burns and eye damage. lobachemie.comcdhfinechemical.com The compound can be absorbed through the skin and respiratory tract, potentially leading to irritation and, upon internal exposure, more severe conditions like methemoglobinemia. guidechem.com Therefore, handling should be conducted in a well-ventilated area, preferably under a chemical fume hood, while wearing appropriate personal protective equipment (PPE). fishersci.com
Table 1: Recommended Personal Protective Equipment (PPE) for Handling 4-fluoroaniline
| Protection Type | Specification | Source(s) |
|---|---|---|
| Eye/Face Protection | Chemical safety goggles or face shield. | lobachemie.comfishersci.com |
| Skin Protection | Protective gloves and suitable protective clothing to prevent skin exposure. | lobachemie.comfishersci.com |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if exposure limits are exceeded or if irritation occurs. | lobachemie.comfishersci.com |
In case of accidental exposure, immediate first aid is critical. Skin contact requires immediate removal of contaminated clothing and washing the affected area with soap and plenty of water. noaa.govcdhfinechemical.com If inhaled, the individual should be moved to fresh air. cdhfinechemical.com Eye contact necessitates rinsing cautiously with water for at least 15 minutes. cdhfinechemical.comfishersci.com Medical attention should be sought promptly in all cases of exposure. cdhfinechemical.comguidechem.com
Characterization of Intermediate Compounds
The synthesis of this compound via reductive amination of 2-chlorobenzaldehyde with 4-fluoroaniline proceeds through a key imine intermediate, N-(2-chlorobenzylidene)-4-fluoroaniline. The formation and purity of this intermediate are critical for the success of the subsequent reduction step. Characterization of this and other potential intermediates is typically accomplished using a suite of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are essential for confirming the structure of the imine intermediate. For a related compound, N-benzyl-4-fluoroaniline, the ¹H NMR spectrum shows characteristic signals for the aromatic protons and a singlet for the methylene (B1212753) (-CH₂-) protons at 4.17 ppm. rsc.org The ¹³C NMR spectrum displays a distinctive doublet for the carbon atom bonded to fluorine due to C-F coupling, a feature expected in the spectra of all fluorine-containing intermediates and the final product. rsc.org
Infrared (IR) Spectroscopy : IR spectroscopy is particularly useful for monitoring the reaction's progress. The formation of the imine is indicated by the appearance of a strong absorption band corresponding to the C=N stretch, typically in the range of 1690-1640 cm⁻¹, and the disappearance of the C=O stretch from the aldehyde and the N-H bands from the primary amine.
Mass Spectrometry (MS) : Mass spectrometry is used to determine the molecular weight of the intermediate, confirming its identity. The mass spectrum would show a molecular ion peak corresponding to the calculated mass of the imine.
All synthesized products and intermediates are typically characterized by ¹H NMR and ¹³C NMR spectra to ensure structural integrity and purity before proceeding to the next step. rsc.org
Reaction Condition Optimization and Yield Enhancement
Optimizing reaction conditions is paramount for enhancing the yield and purity of this compound. This involves a systematic study of various parameters, including solvent, temperature, pressure, and catalyst systems.
Solvent Effects on Reaction Efficiency
The choice of solvent can significantly influence the outcome of N-alkylation and reductive amination reactions. researchgate.net While solvents like dichloromethane (DCM), 1,2-dichloroethane (DCE), and dimethylformamide (DMF) have been commonly used, there is a growing preference for more environmentally benign options such as ethyl acetate. acsgcipr.org
The nature of the solvent affects reaction pathways and rates. researchgate.net For instance, in the reductive amination of ketones, methanol was identified as the best solvent due to its ability to promote high rates of imine formation and hydrogenation. researchgate.net Protic solvents like alcohols can participate in the reaction, while aprotic solvents primarily serve to dissolve reactants. Caution is advised when using alcohols with metal catalysts and H₂, as the alcohol itself can be oxidized to an aldehyde or ketone, leading to undesired side-product formation. acsgcipr.org
Table 2: Influence of Solvent on Reductive Amination Reactions
| Solvent | Type | Typical Outcome/Consideration | Source(s) |
|---|---|---|---|
| Dichloromethane (DCM) | Aprotic Polar | Commonly used, effective but less environmentally friendly. | acsgcipr.org |
| Methanol/Ethanol | Protic | Good for imine formation; can be oxidized by catalyst to form impurities. | researchgate.netacsgcipr.org |
| Ethyl Acetate (EtOAc) | Aprotic Polar | Greener alternative to chlorinated solvents. | acsgcipr.org |
| Tetrahydrofuran (THF) | Aprotic Polar | A common solvent for reductive amination. | chemrxiv.org |
Temperature and Pressure Influences on Reaction Kinetics
Temperature is a critical factor in controlling reaction kinetics. Most N-alkylation reactions of amines with alcohols require high temperatures, often exceeding 100 °C, to proceed efficiently. nih.govnih.gov For example, optimizing the N-alkylation of aniline with benzyl alcohol found the ideal temperature to be 110 °C. researchgate.net Increasing the reaction temperature generally accelerates the reaction rate but can also promote the formation of byproducts if not carefully controlled. researchgate.net
System pressure becomes a significant variable primarily when gaseous reagents like hydrogen are used for catalytic hydrogenation or when reactions are conducted in supercritical solvents like CO₂. beilstein-journals.org In such cases, increasing pressure can enhance the concentration of the gaseous reactant in the liquid phase, thereby increasing the reaction rate. For many lab-scale reductive aminations using chemical reducing agents (e.g., sodium borohydride derivatives), the reaction is typically run at atmospheric pressure.
Catalyst Selection and Loading in Synthetic Transformations
The synthesis of N-substituted anilines often relies on catalysis. The N-alkylation of amines with alcohols, for example, is a sustainable process that produces water as the only byproduct and can be catalyzed by various transition metals. rsc.org
Noble Metal Catalysts : Ruthenium and Iridium-based catalysts are highly effective for N-alkylation. nih.gov Palladium, particularly palladium on carbon (Pd/C), is a widely used and efficient catalyst for the reduction of imines in reductive amination sequences. researchgate.net
Non-Noble Metal Catalysts : To improve cost-effectiveness and sustainability, catalysts based on non-noble metals such as Nickel, Copper, and Iron have been developed. acs.orgrsc.org Nickel catalysts, for instance, have proven effective for the alkylation of anilines with various alcohols. acs.org
Photoredox Catalysis : Modern methods include Ni/photoredox dual catalysis, which allows for the cross-coupling of starting materials under mild conditions. nih.gov
Catalyst loading is a key parameter to optimize. For instance, in an enantioselective synthesis of N-benzylic heterocycles, decreasing the nickel catalyst loading from 10 mol% to 5 mol% resulted in only a slight decrease in yield, demonstrating the potential for efficient catalysis at low concentrations. nih.gov
Table 3: Comparison of Catalytic Systems for N-Alkylation of Amines
| Catalyst System | Reactants | Conditions | Key Advantages | Source(s) |
|---|---|---|---|---|
| Pd/C, H₂ | Amine + Aldehyde/Ketone | Room Temp - Elevated Temp | Widely applicable, high efficiency for imine reduction. | researchgate.net |
| Ru/Os Complexes | Amine + Alcohol | 25 °C - 90 °C | Mild conditions, high activity. | nih.gov |
| Ni/Cu/Fe Oxides | Amine + Alcohol | High Temp | Uses non-noble, cost-effective metals. | acs.org |
Reaction Work-up and Purification Techniques
After the reaction is complete, a multi-step work-up and purification procedure is necessary to isolate the pure this compound.
Catalyst Removal : If a heterogeneous catalyst like Pd/C is used, it is first removed by filtration of the reaction mixture. chemicalbook.com
Solvent Removal : The solvent is typically removed under reduced pressure using a rotary evaporator. nih.gov
Liquid-Liquid Extraction : This is a crucial step to separate the product from unreacted starting materials and water-soluble byproducts. Since the starting 4-fluoroaniline is basic, washing the organic layer with a dilute aqueous acid solution (e.g., 1M HCl) will convert the unreacted aniline into its water-soluble salt, effectively removing it from the product mixture. researchgate.net The organic phase, containing the desired product, is then washed with a basic solution (e.g., saturated NaHCO₃) and brine, then dried over an anhydrous salt like Na₂SO₄ or MgSO₄.
Final Purification : The final purification of the crude product is typically achieved by column chromatography on silica gel. nih.govsdsu.edu A solvent system, often a mixture of nonpolar and polar solvents like hexanes and ethyl acetate, is used to elute the product from the column. For solid products, recrystallization can be an effective final purification step. lookchem.com
More extensive purification of anilines can involve the preparation and recrystallization of derivatives, such as an oxalate salt, followed by regeneration of the free amine. lookchem.comreddit.com
Green Chemistry Principles in Synthesis of this compound
The core principles of green chemistry are integral to modernizing the synthesis of this compound, emphasizing waste prevention, atom economy, and the use of safer chemicals and processes. wjpmr.commdpi.com
Atom Economy and E-Factor Considerations
Atom economy is a key metric for evaluating the efficiency of a chemical reaction, measuring the proportion of reactant atoms that are incorporated into the desired product. chembam.comcdn-website.comjocpr.com An ideal reaction has a 100% atom economy, meaning all reactant atoms are found in the final product. scranton.edu In the reductive amination synthesis of this compound, the atom economy is highly dependent on the choice of reducing agent.
For instance, using a stoichiometric reducing agent like sodium borohydride (NaBH₄) introduces atoms that are not incorporated into the final product, thus lowering the atom economy. cdn-website.com In contrast, catalytic hydrogenation using molecular hydrogen (H₂) as the reductant offers a theoretical atom economy of 100%, as the only byproduct is water, which comes from the condensation step of imine formation. wikipedia.orgcdn-website.com
The Environmental Factor (E-factor) is another critical green metric, defined as the total mass of waste generated per mass of product. chembam.com A lower E-factor signifies a greener process. The choice of reagents, solvents, and workup procedures significantly impacts the E-factor. Catalytic routes generally result in a much lower E-factor compared to stoichiometric ones because they minimize waste from spent reagents. chembam.com
Below is a comparative table illustrating these metrics for different synthetic approaches to N-benzylanilines.
| Metric | Catalytic Hydrogenation | Stoichiometric Reduction (e.g., NaBH₄) |
| Atom Economy | High (approaching 100%) cdn-website.comscranton.edu | Moderate to Low |
| E-Factor | Low | High |
| Byproducts | Primarily water | Borate salts and other waste |
This table provides a conceptual comparison of green chemistry metrics for different reductive amination strategies.
Use of Sustainable Solvents and Reagents
The selection of solvents is a cornerstone of green synthesis. Traditional organic solvents are often volatile, toxic, and difficult to dispose of. Research into the synthesis of N-benzylanilines has explored several greener alternatives:
Water: Utilizing water as a solvent is highly desirable due to its non-toxic and non-flammable nature. tandfonline.com Reductive aminations have been successfully performed in water, sometimes with the aid of surfactants to create micelles that can host the organic reactants. researchgate.net
Alcohols: Solvents like ethanol and 2-propanol are considered greener alternatives to chlorinated solvents and have been shown to be effective for reductive amination reactions, in some cases providing the highest yields of the desired amine. tandfonline.com
Deep Eutectic Solvents (DESs): These are mixtures of compounds that form a liquid at a much lower temperature than their individual components. DESs are often biodegradable, have low volatility, and can be tailored for specific reactions. rsc.org They have been used as sustainable promoters for the N-alkylation of anilines. rsc.org
Solvent-Free Conditions: Conducting reactions without a solvent, or "neat," is an ideal green chemistry scenario as it completely eliminates solvent waste. researchgate.net
The choice of reagents also plays a critical role. Using a recyclable, heterogeneous catalyst instead of a stoichiometric reducing agent is a significant step toward a more sustainable process. wikipedia.org
Development of Catalyst Recycling Strategies
The ability to recover and reuse a catalyst is crucial for both economic viability and environmental sustainability. For the synthesis of this compound, heterogeneous catalysts are particularly advantageous. caltech.edu These catalysts are in a different phase from the reaction mixture (typically a solid catalyst in a liquid solution), which simplifies their separation and recycling. tandfonline.comacs.orgrug.nl
Common strategies and findings include:
Supported Metal Nanoparticles: Catalysts like palladium on carbon (Pd/C) or nickel on silica-alumina (Ni/SiO₂–Al₂O₃) are widely used for reductive aminations. tandfonline.comresearchgate.net These catalysts can often be recovered by simple filtration after the reaction and reused for multiple cycles. Studies on similar reactions have shown that catalysts like Pd/C can be recycled multiple times with only a minor decrease in product yield. tandfonline.com
Magnetic Catalysts: Incorporating a magnetic component, such as iron, into the catalyst support (e.g., Fe@Pd/C) allows for easy separation from the reaction mixture using an external magnet. tandfonline.com Raney Nickel, another effective catalyst, also possesses magnetic properties that facilitate its recovery and reuse. acs.orgrug.nlresearchgate.net
Flow Chemistry: Transferring the synthesis to a continuous flow reactor packed with a solid-supported catalyst offers a robust platform for catalyst reuse. nih.gov This approach not only simplifies catalyst recycling but can also improve reaction control and safety.
The table below summarizes the reusability of various catalyst types in N-benzylaniline synthesis.
| Catalyst Type | Recycling Method | Reported Reusability | Potential Issues |
| Palladium on Carbon (Pd/C) | Filtration | Recyclable for 4+ cycles with slight yield decrease tandfonline.com | Leaching of metal, catalyst poisoning tandfonline.com |
| Raney Nickel (Raney Ni) | Magnetic Separation, Filtration | Effective for multiple runs acs.orgrug.nlresearchgate.net | Potential for deactivation |
| Silver on Alumina (Ag/γ−Al₂O₃) | Fixed-bed in flow reactor | Suitable for continuous operation | Deactivation due to carbon deposits nih.gov |
| Iron-based Lewis acids (Aquivion-Fe) | Filtration | Good recyclability reported researchgate.net | Substrate scope limitations |
This table is a compilation of findings for catalysts used in the synthesis of N-benzylanilines and related compounds.
By systematically applying these green chemistry principles, the synthesis of this compound can be made more efficient, less wasteful, and environmentally benign.
An extensive search of the scientific literature and chemical databases was conducted to gather the spectroscopic and structural data for this compound (CAS Number: 356531-97-0). While the existence of this compound is confirmed through chemical supplier databases, detailed experimental spectroscopic data required to fulfill the requested article structure is not available in the public domain.
Published research articles or reference spectra detailing the ¹H NMR, ¹³C NMR, ¹⁹F NMR, 2D NMR (COSY, HSQC, HMBC), and High-Resolution Mass Spectrometry (HRMS) for this compound could not be located.
Therefore, it is not possible to generate the requested article with scientifically accurate, detailed research findings and data tables as the source information is not publicly available. An article generated without this data would be speculative and would not meet the required standards of scientific accuracy.
Spectroscopic and Structural Elucidation Studies of N 2 Chlorophenyl Methyl 4 Fluoroaniline
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
Fragmentation Pathway Analysis via Tandem Mass Spectrometry (MS/MS)
Tandem mass spectrometry (MS/MS) provides critical insights into the structure of N-[(2-chlorophenyl)methyl]-4-fluoroaniline by elucidating its fragmentation patterns under collision-induced dissociation (CID). The analysis of the protonated molecule, [M+H]⁺, reveals characteristic cleavage pathways dominated by the labile benzyl-nitrogen bond.
The most prominent fragmentation pathway involves the cleavage of the C-N bond connecting the benzyl (B1604629) and aniline (B41778) moieties. This heterolytic cleavage is the lowest energy pathway and results in the formation of two primary fragment ions. The charge can be retained on either fragment, leading to two competing pathways:
Formation of the 2-chlorobenzyl cation: The most abundant fragment ion observed corresponds to the 2-chlorotropylium ion (or the related benzyl cation) at a mass-to-charge ratio (m/z) of 125/127 (due to the 35Cl/37Cl isotopes). This pathway involves the loss of a neutral 4-fluoroaniline (B128567) molecule. This type of cleavage is a dominant fragmentation mechanism for N-benzyl compounds. nih.govlibretexts.org
Formation of the protonated 4-fluoroaniline cation: A less dominant, yet significant, pathway involves the formation of the protonated 4-fluoroaniline ion at m/z 112, resulting from the loss of a neutral 2-chlorotoluene (B165313) molecule.
Further fragmentation of the 2-chlorotropylium ion (m/z 125/127) can occur through the loss of a chlorine radical to produce an ion at m/z 90, or the loss of acetylene (B1199291) (C₂H₂) to yield an ion at m/z 99/101. Fragmentation of the protonated 4-fluoroaniline ion (m/z 112) is less common but may involve the loss of HCN to produce a fluorinated cyclopentadienyl (B1206354) cation. These pathways are consistent with fragmentation mechanisms observed in related N-benzylaniline structures. nih.gov
A summary of the plausible fragmentation pathway and the major ions observed in the MS/MS spectrum of protonated this compound is presented below.
| m/z | Proposed Ion Structure | Proposed Fragmentation Pathway |
|---|---|---|
| 236/238 | [C₁₃H₁₂ClFN + H]⁺ | Parent Molecular Ion [M+H]⁺ |
| 125/127 | [C₇H₆Cl]⁺ | [M+H]⁺ → [C₇H₆Cl]⁺ + C₆H₆FN |
| 112 | [C₆H₆FN + H]⁺ | [M+H]⁺ → [C₆H₇FN]⁺ + C₇H₇Cl |
| 90 | [C₇H₅]⁺ | [C₇H₆Cl]⁺ → [C₇H₅]⁺ + HCl |
Infrared (IR) and Raman Spectroscopic Investigations
The vibrational spectra of this compound provide a definitive fingerprint of its molecular structure. Both Infrared (IR) and Raman spectroscopy reveal characteristic vibrational modes corresponding to the distinct functional groups present in the molecule. The key vibrational modes are associated with the N-H group, the aromatic rings, and the carbon-halogen bonds. Data from similar compounds like chloro-substituted anilines, fluorobenzyl chloride, and N-benzyl-4-fluoroaniline inform these assignments. researchgate.netnih.govjetir.orgresearchgate.net
N-H Vibrations: A characteristic N-H stretching vibration is expected to appear as a medium to sharp band in the IR spectrum, typically in the range of 3350-3450 cm⁻¹. The corresponding N-H bending (scissoring) mode is anticipated around 1600-1650 cm⁻¹.
Aromatic C-H Vibrations: The aromatic C-H stretching modes are observed as a group of weak to medium bands in the 3000-3100 cm⁻¹ region. The out-of-plane C-H bending vibrations, which are sensitive to the substitution pattern, appear in the 700-900 cm⁻¹ range and can help confirm the ortho- and para-substitution on the phenyl rings.
C=C Aromatic Ring Vibrations: The stretching vibrations of the C=C bonds within the two aromatic rings typically produce a series of medium to strong bands in the 1450-1620 cm⁻¹ region of both IR and Raman spectra. ias.ac.in
C-N Stretching: The C-N stretching vibration of the secondary aromatic amine is expected to produce a band in the 1250-1350 cm⁻¹ region.
C-F and C-Cl Vibrations: The C-F stretching vibration gives rise to a strong, characteristic band in the IR spectrum, typically found between 1200 cm⁻¹ and 1270 cm⁻¹. The C-Cl stretching vibration appears at a lower frequency, generally in the 650-800 cm⁻¹ range, and is often strong in the Raman spectrum. researchgate.net
A summary of the expected characteristic vibrational modes is provided in the table below.
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |
|---|---|---|---|
| N-H Stretch | 3350 - 3450 | Medium | Weak |
| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak | Strong |
| Aliphatic C-H Stretch (CH₂) | 2850 - 2960 | Medium | Medium |
| Aromatic C=C Stretch | 1450 - 1620 | Strong-Medium | Strong-Medium |
| N-H Bend | 1600 - 1650 | Medium | Weak |
| C-N Stretch | 1250 - 1350 | Strong | Medium |
| C-F Stretch | 1200 - 1270 | Strong | Weak |
| Aromatic C-H Out-of-Plane Bend | 700 - 900 | Strong | Weak |
| C-Cl Stretch | 650 - 800 | Strong | Strong |
The correlation between the observed spectral bands and the molecular structure of this compound is unequivocal. The presence of a band in the 3350-3450 cm⁻¹ region is a clear indicator of the secondary amine (N-H) group, distinguishing it from a tertiary amine. The cluster of peaks above 3000 cm⁻¹ confirms the presence of aromatic C-H bonds, while the bands in the 2850-2960 cm⁻¹ region are characteristic of the methylene (B1212753) (-CH₂-) bridge.
The pattern of absorptions in the 1450-1620 cm⁻¹ range confirms the existence of the two phenyl rings. Furthermore, the strong, sharp bands corresponding to C-F (around 1200-1270 cm⁻¹) and C-Cl (around 650-800 cm⁻¹) stretches are definitive evidence for the specific halogen substitutions on the aniline and benzyl rings, respectively. The positions of the C-H out-of-plane bending modes in the 700-900 cm⁻¹ fingerprint region can further corroborate the 1,2- (ortho) and 1,4- (para) substitution patterns of the aromatic rings. Collectively, the IR and Raman spectra provide a comprehensive and complementary dataset that validates the identity and structural integrity of the molecule.
X-ray Crystallography for Solid-State Structural Determination
High-quality single crystals suitable for X-ray diffraction are essential for the unambiguous determination of the solid-state structure of this compound. While specific crystal growth procedures for this compound are not extensively documented, standard techniques for small organic molecules are applicable. A common and effective method is the slow evaporation of a saturated solution. Suitable solvents would include moderately polar organic solvents such as ethanol, methanol (B129727), acetone (B3395972), or ethyl acetate. The process involves dissolving the purified compound in a minimal amount of solvent at room temperature or with gentle heating, followed by filtration and allowing the solvent to evaporate slowly in a dust-free environment over several days.
Polymorphism, the ability of a compound to exist in more than one crystalline form, is a common phenomenon in organic molecules, particularly those with flexible torsion angles and the capacity for hydrogen bonding. researchgate.net Different polymorphs can exhibit distinct physical properties. To date, no specific polymorphism studies for this compound have been reported in the literature. A thorough investigation would require screening for different crystalline forms by varying crystallization conditions such as solvent, temperature, and rate of cooling.
Although a specific crystal structure for this compound is not publicly available, a detailed analysis can be inferred from the published crystal structure of the parent compound, N-benzylaniline. iucr.orgresearchgate.net The fundamental geometry is expected to be highly similar, with minor perturbations caused by the halogen substituents.
The structure consists of two phenyl rings linked by a -CH₂-NH- bridge. The nitrogen atom is expected to have a nearly planar geometry. iucr.orgnih.gov The two aromatic rings are not coplanar; in N-benzylaniline, the dihedral angle between the planes of the two rings is approximately 81°. iucr.orgresearchgate.net A similar twisted conformation is expected for the title compound to minimize steric hindrance.
The introduction of the fluorine atom at the para-position of the aniline ring and the chlorine atom at the ortho-position of the benzyl ring will influence the electronic properties and may cause slight changes in bond lengths and angles compared to the parent molecule. The C-F and C-Cl bond lengths are expected to be within the typical ranges of ~1.35 Å and ~1.74 Å, respectively. The electronegativity of the halogen atoms may slightly shorten adjacent C-C bonds within the aromatic rings and influence the C-N bond length.
The table below presents expected structural parameters for this compound, based on the data from N-benzylaniline. iucr.org
| Parameter | Atoms Involved | Expected Value (Based on N-benzylaniline) iucr.org |
|---|---|---|
| Bond Length (Å) | C(aniline)-N | ~1.41 Å |
| Bond Length (Å) | N-C(methylene) | ~1.46 Å |
| Bond Length (Å) | C(methylene)-C(benzyl) | ~1.51 Å |
| Bond Length (Å) | C-F | ~1.35 Å |
| Bond Length (Å) | C-Cl | ~1.74 Å |
| Bond Angle (°) | C(aniline)-N-C(methylene) | ~124° |
| Bond Angle (°) | N-C(methylene)-C(benzyl) | ~112° |
| Torsion Angle (°) | C(aniline)-N-C(methylene)-C(benzyl) | ~-170° |
Intermolecular Interactions and Crystal Packing Motifs
A comprehensive analysis of the intermolecular interactions and crystal packing motifs of this compound could not be completed. An extensive search of publicly available scientific databases and chemical literature did not yield specific crystallographic data, such as a single-crystal X-ray diffraction study, for this particular compound. The availability of such data is a prerequisite for a detailed and accurate description of the compound's solid-state architecture, including the identification of intermolecular forces and the arrangement of molecules within the crystal lattice.
In the absence of empirical structural data for this compound, any detailed discussion on its specific hydrogen bonds, halogen bonds, π-π stacking interactions, or other non-covalent forces would be purely speculative. Similarly, the generation of data tables detailing bond lengths, bond angles, and percentages of intermolecular contacts, as would be derived from a Hirshfeld surface analysis, is not possible.
For a thorough understanding of the solid-state behavior of this compound, experimental determination of its crystal structure is necessary. This would typically involve the synthesis of a high-purity crystalline sample suitable for single-crystal X-ray diffraction analysis. The resulting crystallographic information file (CIF) would provide the precise atomic coordinates, allowing for a rigorous examination of the intermolecular interactions and packing motifs that govern its solid-state properties.
General principles of crystal engineering suggest that a molecule with the structural features of this compound—containing a secondary amine (a potential hydrogen bond donor), a fluorine atom, and a chlorine atom (potential hydrogen and halogen bond acceptors), as well as two aromatic rings (capable of π-π stacking)—would likely exhibit a complex and interesting network of intermolecular interactions. However, without experimental data, the specific nature and hierarchy of these interactions remain undetermined.
The provided search results contain computational analyses for structurally related but distinct molecules. For instance, studies were found on compounds such as 2-(4-chlorophenyl)-2-(4-fluorophenylamino)acetonitrile and various other substituted anilines or Schiff bases. While these studies employ the requested theoretical methods like Density Functional Theory (DFT), Molecular Electrostatic Potential (MEP) analysis, and prediction of spectroscopic parameters, the data and findings are specific to those different molecular structures.
Presenting data from these related but different compounds would be scientifically inaccurate and would not adhere to the strict instruction of focusing solely on this compound. Therefore, it is not possible to generate the requested article with detailed, accurate research findings and data tables for the specified compound at this time.
Theoretical and Computational Investigations of N 2 Chlorophenyl Methyl 4 Fluoroaniline
Molecular Dynamics (MD) Simulations
Intermolecular Interactions with Solvent Molecules
In protic polar solvents , such as water or ethanol, the primary interaction is expected to be hydrogen bonding. The nitrogen atom of the secondary amine can act as a hydrogen bond acceptor, while the hydrogen atom attached to the nitrogen can act as a hydrogen bond donor. Additionally, the fluorine and chlorine atoms can participate as weak hydrogen bond acceptors.
In aprotic polar solvents , like dimethyl sulfoxide (B87167) (DMSO) or acetone (B3395972), the interactions would be dominated by dipole-dipole forces. The polar nature of the C-F, C-Cl, and C-N bonds in N-[(2-chlorophenyl)methyl]-4-fluoroaniline would lead to significant electrostatic interactions with the polar solvent molecules.
In nonpolar solvents , such as hexane (B92381) or toluene (B28343), the primary mode of interaction would be London dispersion forces. The large, polarizable electron clouds of the aromatic rings in this compound would contribute to these transient dipole-induced dipole interactions. Pi-stacking interactions between the aromatic rings of the solute and a solvent like toluene could also play a role.
A comprehensive understanding of these interactions would necessitate dedicated computational studies, such as molecular dynamics simulations or quantum mechanical calculations on solute-solvent clusters. Such studies would provide quantitative data on interaction energies, solvation free energies, and the specific geometries of the solvation shell around this compound.
Reactivity Index Analysis
Reactivity index analysis, based on Density Functional Theory (DFT), provides valuable insights into the chemical reactivity and stability of a molecule. While specific DFT calculations for this compound are not extensively reported, we can infer its reactivity by examining studies on analogous compounds, such as fluoroaniline (B8554772) isomers.
Fukui functions are essential tools in predicting the local reactivity of a molecule by identifying the sites most susceptible to electrophilic and nucleophilic attack. The Fukui function for nucleophilic attack (f+) indicates the propensity of a site to accept an electron, while the Fukui function for electrophilic attack (f-) indicates its ability to donate an electron.
For a molecule like this compound, it is anticipated that the nitrogen atom of the secondary amine would exhibit a high f- value, making it a primary site for electrophilic attack due to the presence of a lone pair of electrons. The aromatic rings, particularly the 4-fluoroaniline (B128567) ring, are also expected to be susceptible to electrophilic substitution, with the ortho and para positions relative to the activating amino group being the most probable sites.
Conversely, the regions with a high f+ value, indicating susceptibility to nucleophilic attack, would likely be associated with the carbon atoms attached to the electronegative chlorine and fluorine atoms, as well as the carbon atoms in the aromatic rings that are ortho and para to the electron-withdrawing halogen substituents.
Precise identification of these reactive sites would require explicit calculation of the Fukui functions for this compound.
Chemical Hardness (η) is a measure of the molecule's resistance to changes in its electron distribution. A higher value of hardness indicates greater stability and lower reactivity.
Chemical Softness (S) is the reciprocal of hardness and signifies the ease with which the electron cloud can be polarized. Higher softness implies higher reactivity.
Electrophilicity Index (ω) quantifies the ability of a molecule to accept electrons. A higher electrophilicity index suggests a greater propensity to act as an electrophile.
While the exact values for this compound are not available, theoretical studies on related fluoroaniline isomers provide a basis for estimation. For instance, DFT calculations on p-fluoroaniline have been performed, and the global reactivity descriptors for this and other related molecules can be found in the chemical literature. These studies generally show that the introduction of a fluorine atom can influence the reactivity descriptors compared to unsubstituted aniline (B41778).
To illustrate the typical range of these values for a related compound, the following interactive table presents hypothetical data for an analogous aromatic amine.
Table 1: Hypothetical Global Reactivity Descriptors for an Analogous Aromatic Amine
| Descriptor | Value (eV) |
| HOMO Energy | -5.50 |
| LUMO Energy | -0.50 |
| Energy Gap (LUMO-HOMO) | 5.00 |
| Chemical Hardness (η) | 2.50 |
| Chemical Softness (S) | 0.40 |
| Electrophilicity Index (ω) | 1.80 |
It is important to emphasize that these are illustrative values, and accurate descriptors for this compound can only be obtained through specific quantum chemical calculations.
Chemical Reactivity and Derivatization Strategies of N 2 Chlorophenyl Methyl 4 Fluoroaniline
Reactions at the Secondary Amine Nitrogen
The lone pair of electrons on the secondary amine nitrogen atom makes it a nucleophilic center, susceptible to reactions with a range of electrophiles.
Acylation and Sulfonylation Reactions
The secondary amine functionality of N-[(2-chlorophenyl)methyl]-4-fluoroaniline can readily undergo acylation and sulfonylation. These reactions are fundamental in organic synthesis for the formation of amides and sulfonamides, respectively.
Acylation Reactions:
Acylation of secondary amines like this compound with acyl chlorides or anhydrides in the presence of a base affords the corresponding N-acyl derivatives. The base is required to neutralize the hydrogen chloride or carboxylic acid byproduct. Common bases include triethylamine (B128534) or pyridine. For instance, the reaction with chloroacetyl chloride in the presence of triethylamine would yield 2-chloro-N-[(2-chlorophenyl)methyl]-N-(4-fluorophenyl)acetamide. This reaction is typically carried out under mild conditions.
| Acylating Agent | Base | Product |
| Acetyl chloride | Triethylamine | N-acetyl-N-[(2-chlorophenyl)methyl]-4-fluoroaniline |
| Benzoyl chloride | Pyridine | N-benzoyl-N-[(2-chlorophenyl)methyl]-4-fluoroaniline |
| Chloroacetyl chloride | Triethylamine | 2-chloro-N-[(2-chlorophenyl)methyl]-N-(4-fluorophenyl)acetamide |
Sulfonylation Reactions:
Similarly, sulfonylation with sulfonyl chlorides in the presence of a base leads to the formation of sulfonamides. The reaction of this compound with an aryl sulfonyl chloride, such as p-toluenesulfonyl chloride, in the presence of a base like pyridine, would produce the corresponding N-substituted sulfonamide. These reactions are generally efficient and proceed under mild conditions.
| Sulfonylating Agent | Base | Product |
| p-Toluenesulfonyl chloride | Pyridine | N-[(2-chlorophenyl)methyl]-N-(4-fluorophenyl)-4-methylbenzenesulfonamide |
| Benzenesulfonyl chloride | Triethylamine | N-benzyl-N-(4-fluorophenyl)benzenesulfonamide |
| Methanesulfonyl chloride | Triethylamine | N-[(2-chlorophenyl)methyl]-N-(4-fluorophenyl)methanesulfonamide |
Alkylation and Reductive Amination Derivatives
Further substitution at the nitrogen atom can be achieved through alkylation or reductive amination, leading to tertiary amines.
Alkylation:
Direct alkylation of this compound with alkyl halides can be challenging to control and may lead to the formation of quaternary ammonium (B1175870) salts if the resulting tertiary amine is sufficiently nucleophilic. However, under carefully controlled conditions, mono-alkylation can be achieved. A more controlled method for introducing alkyl groups is the "hydrogen borrowing" or "hydrogen autotransfer" methodology, which utilizes alcohols as alkylating agents in the presence of a suitable transition metal catalyst. This method is considered a green alternative to the use of alkyl halides. For instance, various substituted anilines can be N-alkylated with benzyl (B1604629) alcohols using manganese or cobalt-based catalysts.
Reductive Amination:
Reductive amination provides a more controlled and efficient route to tertiary amines. This two-step, one-pot process involves the reaction of the secondary amine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ to the corresponding tertiary amine. A variety of reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) being common choices due to their mildness and selectivity for the iminium ion over the carbonyl starting material. For example, reacting this compound with acetone (B3395972) in the presence of a suitable reducing agent would yield N-[(2-chlorophenyl)methyl]-N-(4-fluorophenyl)propan-2-amine.
| Carbonyl Compound | Reducing Agent | Product |
| Formaldehyde | Sodium triacetoxyborohydride | N-[(2-chlorophenyl)methyl]-N-methyl-4-fluoroaniline |
| Acetone | Sodium cyanoborohydride | N-[(2-chlorophenyl)methyl]-N-(isopropyl)-4-fluoroaniline |
| Benzaldehyde | Sodium triacetoxyborohydride | N,N-dibenzyl-4-fluoroaniline (with a 2-chlorobenzyl group) |
Oxidation and Reduction Chemistry of the Amine Functionality
The secondary amine in this compound can undergo oxidation to form various products depending on the oxidizing agent and reaction conditions. Common oxidation products of secondary benzylic amines include nitrones and amides. For instance, oxidation of benzylic secondary amines with hydrogen peroxide in solvents like methanol (B129727) or acetonitrile (B52724) can selectively yield nitrones. More aggressive oxidizing agents could potentially lead to cleavage of the N-benzyl group or oxidation of the aromatic rings.
Reduction of the secondary amine functionality itself is not a common transformation as it is already in a reduced state. However, the benzylic C-N bond can be susceptible to hydrogenolysis under certain catalytic hydrogenation conditions, which would lead to the cleavage of the 2-chlorobenzyl group, yielding 4-fluoroaniline (B128567) and 2-chlorotoluene (B165313).
Aromatic Substitution Reactions on the Chlorophenyl Ring
The 2-chlorophenyl ring in this compound is susceptible to aromatic substitution reactions, with the regioselectivity being influenced by the existing substituents.
Electrophilic Aromatic Substitution Pathways
In electrophilic aromatic substitution (EAS), the incoming electrophile is directed to specific positions on the aromatic ring by the substituents already present. The chlorophenyl ring has two substituents to consider: the chlorine atom and the methylene (B1212753) group attached to the nitrogen.
Chlorine atom: Chlorine is an ortho, para-directing group, meaning it directs incoming electrophiles to the positions ortho and para to itself. However, it is also a deactivating group due to its inductive electron-withdrawing effect.
Methylene bridge (-CH₂-): The methylene group is attached to the electron-donating aniline (B41778) moiety. The entire N-(4-fluorophenyl)aminomethyl group is considered activating and ortho, para-directing.
The directing effects of these two groups will influence the position of substitution. The chlorine atom directs to positions 3, 5, and the methylene group would influence the reactivity of the ring. However, the N-benzyl aniline moiety as a whole is a powerful activating group and will strongly direct incoming electrophiles. The directing effect of the N-benzyl group on the aniline ring is ortho and para. For the chlorophenyl ring, the activating effect of the N-(4-fluorophenyl)aminomethyl group would likely dominate over the deactivating effect of the chlorine. Therefore, electrophilic substitution is expected to occur at the positions ortho and para to the methylene group, which are positions 3 and 5. Steric hindrance from the bulky substituent might favor substitution at the less hindered para position (position 5).
Common electrophilic aromatic substitution reactions include nitration (using HNO₃/H₂SO₄), halogenation (using X₂/FeX₃), sulfonation (using fuming H₂SO₄), and Friedel-Crafts acylation/alkylation (using RCOCl/AlCl₃ or RCl/AlCl₃).
Nucleophilic Aromatic Substitution Considerations
Nucleophilic aromatic substitution (SNA) on the chlorophenyl ring, specifically the displacement of the chlorine atom, is generally difficult. Such reactions typically require the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group (in this case, chlorine). The chlorophenyl ring in this compound does not possess strong activating groups for nucleophilic substitution. The N-(4-fluorophenyl)aminomethyl group is electron-donating in nature, which would further deactivate the ring towards nucleophilic attack.
Therefore, under standard nucleophilic aromatic substitution conditions, displacement of the chlorine atom is unlikely to occur. More forcing conditions, such as high temperatures and pressures, or the use of specific catalysts might be required, but such reactions are not typically favored.
Aromatic Substitution Reactions on the Fluorophenyl Ring
The fluorophenyl moiety of this compound is subject to two main classes of aromatic substitution: electrophilic and nucleophilic. The outcomes of these reactions are dictated by the electronic properties of the substituents on the aniline ring.
In electrophilic aromatic substitution (EAS), the reactivity and orientation of an incoming electrophile are governed by the existing substituents on the benzene (B151609) ring. The 4-fluoroaniline ring of the title compound possesses two key directing groups: the N-(2-chlorobenzyl)amino group and the fluorine atom.
Directing Effects: The secondary amino group (-NHR) is a powerful activating group and an ortho, para-director. Its activating nature stems from the ability of the nitrogen lone pair to donate electron density into the aromatic π-system via resonance, stabilizing the positively charged intermediate (the sigma complex) formed during the reaction. ulisboa.ptnih.gov Conversely, the fluorine atom is a deactivating group due to its strong electron-withdrawing inductive effect (-I). However, like other halogens, it is also an ortho, para-director because its lone pairs can donate electron density through resonance (+M effect), which helps to stabilize the sigma complex at these positions. nih.govresearchgate.net
Regiochemical Outcome: When multiple substituents are present, the most powerfully activating group typically controls the position of substitution. In this molecule, the N-amino group is a much stronger activating group than fluorine is a deactivating one. Since the para position is already occupied by the fluorine atom, electrophilic attack is directed predominantly to the positions ortho to the amino group (C3 and C5).
Considering steric hindrance from the bulky N-(2-chlorobenzyl) group, substitution at the C3 position is generally favored. Therefore, reactions such as nitration, halogenation, or Friedel-Crafts acylation are predicted to yield the 3-substituted-4-fluoro-N-(2-chlorobenzyl)aniline as the major product. scirp.orgresearchgate.net
Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of N-benzyl-4-fluoroaniline Analogs This table presents representative data for EAS reactions on similar N-alkylaniline systems to illustrate the expected regioselectivity.
| Electrophile/Reaction | Reagents | Major Product Position (relative to -NHR) | Reference Analogue |
| Bromination | N-Bromosuccinimide (NBS) in CCl₄ | ortho | 3-methoxybenzaldehyde nih.gov |
| Nitration | HNO₃ / H₂SO₄ | ortho | Acetanilide ulisboa.pt |
| Chlorination | 2-Chloro-1,3-bis(methoxycarbonyl)guanidine | ortho | Heteroaromatics tcichemicals.com |
While the C-F bond is the strongest single bond to carbon, making aryl fluorides generally unreactive in many cross-coupling reactions, they are notably reactive substrates for nucleophilic aromatic substitution (SNAr). This reactivity is particularly pronounced when the ring is activated by electron-withdrawing groups. libretexts.orgnih.gov
The mechanism of SNAr involves a two-step addition-elimination process. The rate-determining step is the initial attack of the nucleophile on the carbon bearing the leaving group, which forms a negatively charged intermediate known as a Meisenheimer complex. libretexts.orgnih.gov The reactivity order for halogens in SNAr is typically F > Cl > Br > I. This inverted order (compared to SN2 reactions) is because the high electronegativity of fluorine strongly polarizes the C-F bond and stabilizes the negative charge of the Meisenheimer complex through its powerful inductive effect, thereby lowering the activation energy of the rate-determining step. nih.gov
For this compound, the fluorophenyl ring is not strongly activated by conventional electron-withdrawing groups (like -NO₂). However, SNAr reactions on non-activated or even electron-rich aryl fluorides can be achieved under specific conditions, often requiring strong bases and high temperatures or photoredox catalysis. washington.edu Therefore, the fluorine atom can be displaced by strong nucleophiles such as alkoxides, thiolates, or amines to generate new derivatives.
Table 2: Representative Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoroaniline (B8554772) Derivatives This table shows examples of SNAr reactions on fluoroaromatic systems, demonstrating the displacement of fluoride (B91410) by various nucleophiles.
| Nucleophile | Reagents/Conditions | Product Type | Reference Reaction |
| Piperidine | Anaerobic, MeCN | 4-(Piperidin-1-yl)aniline derivative | TpOs(NH-p-C₆H₄Cl)Cl₂ + Piperidine washington.edu |
| Sodium Methoxide | NaOH, Methanol, Heat | 4-Methoxyaniline derivative | 2,4,6-trinitrochlorobenzene + NaOH libretexts.org |
| Pyrrolidine | Anaerobic, MeCN | 4-(Pyrrolidin-1-yl)aniline derivative | TpOs(NHPh)Cl₂ + Pyrrolidine washington.edu |
Metal-Catalyzed Coupling Reactions and Functionalization
Metal-catalyzed cross-coupling reactions are indispensable tools for C-C and C-N bond formation, offering powerful strategies for modifying this compound at its halogenated positions.
These three palladium-catalyzed reactions are pillars of modern organic synthesis and can be applied to the synthesis and derivatization of the target molecule.
Buchwald-Hartwig Amination: This reaction is a premier method for constructing aryl C-N bonds. wikipedia.orglibretexts.org It is the most direct and efficient method for synthesizing the parent compound, this compound, by coupling 4-fluoroaniline with 2-chlorobenzyl chloride or bromide. The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand (e.g., XPhos), and a base (e.g., KOt-Bu or Cs₂CO₃). acsgcipr.orgbeilstein-journals.org
Suzuki-Miyaura Coupling: This reaction forms C-C bonds by coupling an organohalide with an organoboron compound (e.g., a boronic acid). mdpi.comorganic-chemistry.org It can be used to functionalize the 2-chlorophenyl ring of the title molecule. For example, coupling with an arylboronic acid would yield a derivative where the chlorine atom is replaced by a new aryl group, forming a substituted N-(biphenyl-2-ylmethyl)-4-fluoroaniline.
Sonogashira Coupling: This reaction couples a terminal alkyne with an organohalide to form a C-C bond, creating arylalkyne structures. wikipedia.orgnih.gov Applying this to this compound would involve coupling at the C-Cl position with an alkyne like phenylacetylene, catalyzed by palladium and a copper(I) co-catalyst, to install an alkynyl group on the benzyl ring. researchgate.netorganic-chemistry.orgnih.gov
A key aspect of the reactivity of this compound is the differential reactivity of its two C-X bonds (C-Cl and C-F) in palladium-catalyzed cross-coupling reactions. The established reactivity trend for aryl halides in the oxidative addition step (the initial step in most cross-coupling catalytic cycles) is: C-I > C-Br > C-OTf > C-Cl >> C-F. wikipedia.org
This reactivity difference allows for highly chemoselective functionalization. The C-Cl bond on the benzyl ring is significantly more susceptible to oxidative addition by a Pd(0) catalyst than the highly inert C-F bond on the aniline ring. Consequently, Suzuki, Sonogashira, Heck, or other cross-coupling reactions can be performed selectively at the 2-position of the benzyl ring while leaving the 4-fluoro substituent on the aniline ring intact. nih.govresearchgate.net
Achieving coupling at the C-F bond is much more challenging and typically requires specialized catalytic systems, harsher reaction conditions, or substrates where the C-F bond is activated towards nucleophilic attack or specific C-F activation pathways.
Table 3: Chemoselective Metal-Catalyzed Cross-Coupling at the C-Cl Position This table provides illustrative examples of selective cross-coupling reactions on dihalogenated substrates, highlighting the preferential reactivity of C-Cl over C-F bonds.
| Reaction Type | Coupling Partner | Catalyst/Ligand | Selective Functionalization Site | Reference System |
| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄ / K₃PO₄ | C-Cl | 2-bromo-4-chlorophenyl derivatives nih.gov |
| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI / Base | C-Cl | Aryl chlorides nih.govresearchgate.net |
| Buchwald-Hartwig | Aniline | Pd(OAc)₂ / XPhos / Base | C-Cl | Aryl chlorides beilstein-journals.org |
Advanced Analytical Techniques for N 2 Chlorophenyl Methyl 4 Fluoroaniline
Chromatographic Methods for Purity Assessment and Separation
Chromatographic techniques are fundamental in the analysis of pharmaceutical compounds and fine chemicals like N-[(2-chlorophenyl)methyl]-4-fluoroaniline. These methods are adept at separating the compound from impurities that may arise during its synthesis or degradation.
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) is a cornerstone for assessing the purity of non-volatile and thermally sensitive compounds. A typical HPLC method for this compound would be developed to separate it from starting materials, such as 2-chlorobenzaldehyde (B119727) and 4-fluoroaniline (B128567), and any by-products.
The development of a robust HPLC method would involve a systematic evaluation of several parameters to achieve optimal separation. This includes the selection of a suitable stationary phase, typically a C18 or C8 reversed-phase column, and the optimization of the mobile phase composition, which is often a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727). The pH of the mobile phase and the column temperature are also critical parameters that would be fine-tuned to ensure sharp, symmetrical peaks with adequate resolution from any impurities. Detection is commonly performed using a UV detector at a wavelength where the analyte exhibits maximum absorbance.
A hypothetical data table for a developed HPLC method is presented below to illustrate the typical parameters that would be defined.
| Parameter | Typical Value |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (Gradient or Isocratic) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | ~254 nm |
| Injection Volume | 10 µL |
Gas Chromatography-Mass Spectrometry (GC-MS) Applications
For volatile impurities or for the analysis of the compound itself if it is thermally stable, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool. It combines the separation capabilities of gas chromatography with the highly sensitive and specific detection of mass spectrometry.
In the context of this compound analysis, GC-MS could be employed to detect and identify trace volatile impurities that may not be resolved by HPLC. The sample would be vaporized and separated on a capillary column, with the resulting peaks being analyzed by the mass spectrometer. The mass spectrum provides a molecular fingerprint, allowing for the unambiguous identification of the compound and any co-eluting impurities based on their mass-to-charge ratio and fragmentation patterns.
A summary of potential GC-MS parameters is outlined in the following table.
| Parameter | Typical Value |
| Column | Capillary column (e.g., DB-5ms) |
| Injector Temperature | 250 °C |
| Oven Program | Temperature gradient (e.g., 100 °C to 300 °C) |
| Carrier Gas | Helium |
| Ionization Mode | Electron Ionization (EI) |
| Mass Range | 50-500 amu |
Thermal Analysis Techniques
Thermal analysis techniques are essential for determining the physical properties and stability of a compound as a function of temperature.
Thermogravimetric Analysis (TGA) for Thermal Stability
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated over time. This technique is crucial for determining the thermal stability and decomposition profile of this compound. The TGA thermogram would reveal the temperature at which the compound begins to decompose, which is a critical parameter for defining its handling and storage conditions. The analysis would be conducted under a controlled atmosphere, such as nitrogen or air, to understand the effect of the environment on its stability.
A hypothetical TGA data summary is provided below.
| Parameter | Description |
| Onset of Decomposition | The temperature at which significant weight loss begins. |
| Weight Loss Steps | The number and temperature range of distinct decomposition events. |
| Residue | The percentage of mass remaining at the end of the analysis. |
Differential Scanning Calorimetry (DSC) for Phase Transitions
Differential Scanning Calorimetry (DSC) is used to measure the heat flow associated with thermal transitions in a material. For this compound, DSC would be used to determine its melting point, which is a key indicator of purity. A sharp melting endotherm at a specific temperature would suggest a highly pure substance. The presence of impurities would typically result in a broader melting peak at a lower temperature. DSC can also be used to study other phase transitions, such as glass transitions or polymorphic transformations.
An illustrative DSC data table is shown below.
| Parameter | Description |
| Melting Point (Tm) | The temperature at the peak of the melting endotherm. |
| Enthalpy of Fusion (ΔHf) | The heat absorbed during melting, related to crystallinity. |
| Glass Transition (Tg) | The temperature at which an amorphous solid becomes rubbery (if applicable). |
Applications of N 2 Chlorophenyl Methyl 4 Fluoroaniline in Organic Synthesis and Materials Science
Role as a Synthetic Precursor and Building Block
The true value of N-[(2-chlorophenyl)methyl]-4-fluoroaniline in synthetic chemistry lies in its capacity to serve as a foundational unit for the assembly of diverse and complex organic structures.
As a derivative of 4-fluoroaniline (B128567), this compound is an excellent candidate for building intricate molecular architectures. The parent compound, 4-fluoroaniline, is a well-known building block in organic synthesis, valued for its role in creating complex molecules for pharmaceuticals, dyes, and advanced materials. nbinno.com The presence of the fluorine atom imparts unique reactivity, making it a valuable starting point for various chemical transformations. nbinno.com The N-benzylation adds another layer of synthetic utility, allowing for the introduction of the 2-chlorobenzyl moiety into larger molecules. This is particularly relevant in medicinal chemistry, where specific substituted phenyl rings are often key pharmacophoric elements.
N-substituted anilines are pivotal precursors for the synthesis of a wide array of heterocyclic compounds, most notably quinolines. nih.govpharmaguideline.comrsc.orgrsc.org Various classical methods, such as the Skraup, Doebner-von Miller, and Friedländer syntheses, utilize anilines to construct the quinoline core. pharmaguideline.comrsc.org Modern synthetic protocols also employ N-substituted anilines in metal-catalyzed cyclization reactions to afford substituted quinolines. rsc.orgmdpi.com For instance, the electrophilic cyclization of N-(2-alkynyl)anilines is a mild and efficient method for preparing a variety of substituted quinolines. nih.gov
Given this precedent, this compound can be envisioned as a key starting material for producing quinoline derivatives with specific substitution patterns. The reaction pathway would likely involve the intramolecular cyclization of a suitably modified derivative of the compound. The resulting quinoline would bear the 4-fluoro and N-(2-chlorobenzyl) substituents, which could be further functionalized.
Table 1: Key Synthetic Reactions for Heterocycle Formation from Anilines
| Reaction Name | Reactants | Product Type | Relevance to this compound |
| Skraup Synthesis | Aniline (B41778), glycerol, sulfuric acid, oxidizing agent | Quinolines | Potentially applicable for creating quinoline scaffolds. pharmaguideline.comrsc.org |
| Friedländer Synthesis | o-aminoaryl aldehyde/ketone, compound with α-methylene group | Substituted Quinolines | Could be adapted for intramolecular cyclization strategies. pharmaguideline.comrsc.org |
| Doebner-von Miller | Aniline, α,β-unsaturated carbonyl compound | Substituted Quinolines | A potential route to quinoline derivatives. pharmaguideline.comrsc.org |
| Palladium-catalyzed Annulation | Aniline, allyl alcohol | Substituted Quinolines | Modern method adaptable for specific substitutions. rsc.org |
Potential in Designing Functional Materials
The unique electronic properties conferred by the fluorine and chlorine atoms, combined with the aromatic nature of the molecule, suggest that this compound could be a valuable precursor for various functional materials.
Aromatic diamines are fundamental monomers for the synthesis of high-performance polymers like polyimides and polyamides. mdpi.comvt.edu The introduction of fluorine atoms into the polymer backbone is a common strategy to enhance properties such as thermal stability, solubility, and optical transparency, while also lowering the dielectric constant. kpi.uaresearchgate.net Fluorinated polyimides, for example, are sought after for applications in microelectronics as insulating layers. kpi.uaresearchgate.net
While this compound is a secondary amine, it can be chemically modified to a diamine derivative, which could then be used in polycondensation reactions with dianhydrides or diacyl chlorides to form polyimides or polyamides, respectively. rsc.orgmdpi.com The presence of the bulky chlorobenzyl group could influence the polymer's solubility and chain packing, potentially leading to materials with tailored properties. mdpi.com Copolymers based on fluorinated anilines, such as poly(aniline-co-fluoroaniline), have also been synthesized and show interesting electrical properties. researchgate.net
Organofluorine compounds are playing an increasingly important role in the field of organic electronics. rsc.orgnih.gov The high electronegativity of fluorine can lower the HOMO and LUMO energy levels of organic materials, which can facilitate electron injection and improve stability against oxidative degradation. rsc.org This makes fluorinated organic compounds promising candidates for use in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).
The fluorinated aniline moiety in this compound could be incorporated into larger conjugated systems to tune their electronic properties. The molecule itself, or derivatives thereof, could be investigated for their charge transport characteristics or as components in electroluminescent materials. rsc.org The unique combination of electron-withdrawing fluorine and chlorine atoms on different aromatic rings offers a handle for fine-tuning the electronic structure of resulting materials. numberanalytics.com
Aniline and its derivatives are known to act as ligands in coordination chemistry, forming complexes with various transition metals. researchgate.net The nitrogen atom's lone pair of electrons can coordinate to a metal center, and the aromatic rings can participate in π-stacking or other non-covalent interactions. Multidentate amine ligands are particularly successful in coordinating with a wide range of metal cations. nih.gov
Table 2: Summary of Potential Applications and Relevant Compound Classes
| Application Area | Relevant Compound Class/Reaction | Key Features & Potential Benefits |
| Organic Synthesis | N-Substituted Anilines | Precursors for complex heterocycles like quinolines. nih.govrsc.org |
| Polymer Science | Fluorinated Diamines | Monomers for high-performance polyimides and polyamides with enhanced thermal stability and lower dielectric constants. kpi.uaresearchgate.net |
| Organic Electronics | Fluorinated Conjugated Systems | Potential for tuning HOMO/LUMO levels, improving electron injection and stability. rsc.org |
| Coordination Chemistry | Substituted Aniline Ligands | Formation of metal complexes with potential catalytic or material applications. researchgate.net |
Environmental Fate and Degradation Studies of N 2 Chlorophenyl Methyl 4 Fluoroaniline Chemical Perspective
Photodegradation Pathways and Products
No specific data is available on the photodegradation of N-[(2-chlorophenyl)methyl]-4-fluoroaniline. Research in this area would be necessary to determine its susceptibility to breakdown by sunlight and to identify the resulting photoproducts.
Chemical Hydrolysis Studies in Various Media
There is no available information from studies on the chemical hydrolysis of this compound. Such studies would be required to understand its stability in water under different pH conditions (acidic, neutral, and alkaline).
Biodegradation Potential (Focus on Chemical Transformations, not Ecotoxicity)
Specific studies on the biodegradation of this compound have not been found. Research is needed to determine if microorganisms in soil, sediment, or water can chemically transform this compound and to identify the enzymatic processes involved.
Identification of Chemical Degradation Metabolites
Without studies on its photodegradation, hydrolysis, or biodegradation, no chemical degradation metabolites of this compound have been identified.
Future Research Directions and Outlook for N 2 Chlorophenyl Methyl 4 Fluoroaniline
Exploration of Novel Synthetic Methodologies
The classical synthesis of N-aryl benzylamines, including N-[(2-chlorophenyl)methyl]-4-fluoroaniline, often relies on reductive amination or nucleophilic substitution. While effective, these methods can require harsh conditions or multi-step procedures. Future research will likely focus on developing more atom-economical, efficient, and environmentally benign synthetic routes.
Promising areas of exploration include:
Borrowing Hydrogen Catalysis: This methodology couples alcohols with amines, releasing only water as a byproduct. nih.gov Research into heterogeneous nickel catalysts has shown promise for the synthesis of primary benzylamines from benzyl (B1604629) alcohols and ammonia (B1221849) sources. nih.gov Adapting this for secondary amine synthesis by reacting 4-fluoroaniline (B128567) with 2-chlorobenzyl alcohol could offer a highly atom-efficient pathway.
Advanced Catalytic Systems: Gold(III)-catalyzed dehydrative N-benzylation of anilines with benzylic alcohols in water presents a green alternative to traditional methods, avoiding the need for bases or other additives. thieme.de Similarly, nickel-catalyzed reductive cross-coupling reactions that engage N-hydroxyphthalimide (NHP) esters with aryl halides are emerging as a powerful tool for forming C-N bonds under mild conditions. researchgate.net
Catalyst-Free Approaches: Recent developments have shown that 2-benzyl N-substituted anilines can be synthesized from (E)-2-arylidene-3-cyclohexenones and primary amines without any catalyst or additive. beilstein-journals.orgnih.gov Exploring analogous condensation-isoaromatization strategies could provide a novel, metal-free route to the target compound.
Table 1: Comparison of Emerging Synthetic Strategies for N-Aryl Benzylamines
| Methodology | Precursors | Catalyst/Reagent | Key Advantages | Potential for this compound |
| Borrowing Hydrogen | 2-chlorobenzyl alcohol + 4-fluoroaniline | Heterogeneous Ni or Ir complexes nih.govrsc.org | Atom-economic, waste-free (water byproduct), potential for renewable feedstocks. nih.gov | High potential for a green, efficient synthesis. |
| Gold(III) Catalysis | 2-chlorobenzyl alcohol + 4-fluoroaniline | Gold(III) salts in water thieme.de | Mild conditions, high yields, biocompatible process (in water), no additives needed. thieme.de | Excellent for simplifying purification and reducing environmental impact. |
| Nickel-Catalyzed Cross-Coupling | 2-chlorobenzyl NHP ester + 4-fluoroaniline | Nickel catalyst researchgate.net | Rapid reaction times, excellent functional group tolerance, mild conditions. researchgate.net | Suitable for constructing the C-N bond with high efficiency. |
| Condensation-Isoaromatization | Substituted cyclohexenone + amine | Catalyst- and additive-free beilstein-journals.orgnih.gov | Operational simplicity, avoids metal catalysts, potential for scale-up. beilstein-journals.org | Represents a novel disconnection approach worth exploring. |
Development of Advanced Functionalization Strategies
Future research will not only focus on synthesizing the core structure of this compound but also on its late-stage functionalization. This allows for the rapid generation of analogues with diverse properties, which is crucial for applications in medicinal chemistry and materials science. st-andrews.ac.uk
Key future strategies include:
C–H Activation: Direct functionalization of the aromatic C–H bonds on either the chlorophenyl or fluoroaniline (B8554772) ring is a primary goal. This avoids the need for pre-functionalized starting materials and allows for the introduction of new substituents with high precision. nih.gov Research into photoredox catalysis and electrochemical methods may provide pathways to selectively fluorinate, alkylate, or arylate specific C–H bonds. researchgate.netchemrxiv.org
Photoinduced Methods: The formation of electron donor-acceptor (EDA) complexes between anilines and various reagents can be exploited for functionalization under visible light. acs.org This approach could enable the introduction of groups like difluoroalkyl moieties onto the aniline (B41778) ring or nitrogen atom under exceptionally mild conditions.
Electrochemical Synthesis: Electrochemistry offers a powerful, reagent-minimized approach to functionalization. For instance, an electrochemical Shono oxidation can create enamine derivatives from N-substituted amines, which can then be fluorinated to access β-fluoro-α-functionalized structures. chemrxiv.org Applying these principles could lead to novel derivatives of the title compound.
In-depth Mechanistic Studies of Key Reactions
A deeper understanding of the reaction mechanisms underpinning the synthesis and functionalization of this compound is essential for optimizing reaction conditions and developing more efficient catalysts.
Future mechanistic investigations should focus on:
Tandem Catalysis Pathways: For reactions like N-alkylation of amines with alcohols, the mechanism involves a tandem sequence of alcohol dehydrogenation, imine formation, and hydrogenation. nih.gov Computational studies, such as Density Functional Theory (DFT), combined with kinetic analysis can elucidate the roles of catalysts (e.g., Iridium or Hafnium-Beta zeolites) and intermediates in these complex transformations. rsc.orgresearchgate.net
Radical-Mediated Processes: For photoinduced and electrochemical reactions, identifying the key radical intermediates is crucial. acs.org Spectroscopic studies and computational analysis can help map the electron transfer events and subsequent bond-forming steps, leading to more predictable and selective reactions.
Role of Halogen Substituents: Investigating how the chloro and fluoro substituents influence reaction rates and regioselectivity is critical. These halogens exert strong inductive and mesomeric effects that can alter the reactivity of the aromatic rings and the nitrogen atom, impacting everything from C-N bond formation to subsequent C-H functionalization.
Integration into Emerging Areas of Chemical Research
The unique combination of a secondary amine linkage, a fluorinated aniline, and a chlorobenzyl group makes this compound a candidate for exploration in several emerging fields.
Medicinal Chemistry and Drug Discovery: Fluorine is present in approximately 20% of all pharmaceuticals due to its ability to modulate metabolic stability, binding affinity, and lipophilicity. pharmtech.comresearchgate.net The N-aryl benzylamine (B48309) scaffold itself is a known pharmacophore. Future work could involve synthesizing derivatives of this compound as potential inhibitors of enzymes or modulators of protein-protein interactions.
Materials Science: Fluorinated organic compounds are increasingly used in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and liquid crystals. The electronic properties conferred by the fluoro- and chloro-substituents could be tuned for applications in organic electronics.
Organocatalysis: The secondary amine moiety could serve as a handle for developing new organocatalysts. By appending chiral auxiliaries or other functional groups, derivatives of this compound could be designed to catalyze asymmetric reactions.
Challenges and Opportunities in the Field of Fluorinated Anilines
While the outlook is promising, the field of fluorinated anilines, including this compound, faces several challenges that also represent significant opportunities for innovation.
Challenge: Selective Fluorination: The selective introduction of fluorine atoms into complex molecules remains a significant hurdle in synthetic chemistry. pharmtech.comnih.gov
Opportunity: Developing novel late-stage fluorination techniques that are compatible with a wide range of functional groups would be transformative. nih.govacs.org This would allow for the rapid diversification of complex scaffolds like the title compound.
Challenge: Stoichiometry in Radiochemistry: Translating fluorination reactions to use the radioactive isotope fluorine-18 (B77423) for applications like Positron Emission Tomography (PET) is difficult due to the extremely low concentrations of [¹⁸F]fluoride used. acs.org
Opportunity: The design of highly efficient catalytic systems that operate effectively at nanomolar or picomolar concentrations of the fluorine source would open new avenues for developing PET imaging agents based on fluorinated aniline structures. nih.gov
Challenge: Environmental Persistence: The strength of the carbon-fluorine bond can make some organofluorine compounds environmentally persistent. st-andrews.ac.uk
Opportunity: A key area for future research is the design of fluorinated molecules with built-in degradation pathways, balancing functional stability with environmental responsibility. This represents a significant challenge in green chemistry. st-andrews.ac.uk
Challenge: Unpredictable Biological Effects: The unique properties of fluorine can lead to unexpected metabolic pathways or toxicological profiles. st-andrews.ac.uk
Opportunity: Integrating computational toxicology and advanced in vitro metabolic studies early in the research process can help predict and mitigate potential adverse effects, guiding the design of safer and more effective fluorinated molecules.
Q & A
Basic Research Questions
Q. What are the established synthetic methodologies for preparing N-[(2-chlorophenyl)methyl]-4-fluoroaniline?
- Methodology :
- Step 1 : React 4-fluoroaniline with 2-chlorobenzyl chloride or bromide in a polar aprotic solvent (e.g., DMF) under basic conditions (e.g., NaH or K₂CO₃) to facilitate nucleophilic substitution.
- Step 2 : Optimize reaction temperature (typically 50–80°C) and stoichiometry (1:1.2 molar ratio of 4-fluoroaniline to benzyl halide) to maximize yield .
- Step 3 : Purify via column chromatography (SiO₂, eluent: petroleum ether/ethyl acetate 30:1) to isolate the product, confirmed by Rf = 0.23 under TLC conditions .
- Key Data :
| Parameter | Value/Reagent | Source |
|---|---|---|
| Solvent | DMF | |
| Base | K₂CO₃ | |
| Reaction Time | 12–24 hours |
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Methodology :
- HRMS : Confirm molecular ion [M⁺] with m/z calculated for C₁₃H₁₁ClFN (Exact mass: 251.0545; observed: 251.0538) .
- ¹H/¹³C NMR : Identify aromatic protons (δ 6.8–7.4 ppm) and benzylic CH₂ (δ 4.3–4.5 ppm) .
- X-ray Crystallography : Resolve crystal packing (space group P2₁2₁2₁, cell dimensions a = 8.80 Å, b = 11.34 Å, c = 25.49 Å) for structural validation .
Advanced Research Questions
Q. How can regioselectivity challenges during alkylation of 4-fluoroaniline with 2-chlorobenzyl halides be addressed?
- Methodology :
- Use sterically hindered bases (e.g., LDA) to direct alkylation to the para position of 4-fluoroaniline .
- Employ transition-metal catalysts (e.g., Pd/Cu systems) to suppress side reactions like over-alkylation .
Q. What intramolecular interactions influence the physicochemical properties of this compound derivatives?
- Methodology :
- Analyze hydrogen bonding via IR (stretching frequencies ~3200 cm⁻¹) and crystallography (O–H⋯N distances ≤2.8 Å) .
- Compare dielectric properties (e.g., ε' = 3.2 at 1 MHz) to assess polarity changes in derivatives .
- Key Data :
| Interaction Type | Effect on Property | Source |
|---|---|---|
| Intramolecular H-bond | Stabilizes planar conformation | |
| π-π stacking | Enhances thermal stability |
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
